

Structure and properties of 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride.

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Compound of Interest

Compound Name: 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride

Cat. No.: B054179

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An In-depth Technical Guide on 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of **2-[(2-Aminophenyl)thio]benzoic acid hydrochloride** (CAS: 114724-41-3), a pivotal chemical intermediate in organic and medicinal chemistry. The document details its chemical structure, physicochemical properties, and established synthesis protocols. Its primary significance lies in its role as a versatile precursor for the synthesis of various heterocyclic compounds, most notably phenothiazines, which possess a wide range of pharmacological activities. While direct biological data on the title compound is limited, the activities of its derivatives are discussed to provide a broader context for its application in drug discovery and development. This whitepaper serves as a critical resource for researchers, scientists, and professionals engaged in chemical synthesis and pharmaceutical development.

Chemical Structure and Identifiers

2-[(2-Aminophenyl)thio]benzoic acid hydrochloride is an organic compound characterized by a thioether bridge connecting a benzoic acid moiety and an aminophenyl group. The hydrochloride salt form enhances its stability and handling properties.

Table 1: Chemical Identifiers and Properties

Identifier	Value	Reference(s)
IUPAC Name	2-(2-aminophenyl)sulfanylbenzoic acid;hydrochloride	[1]
CAS Number	114724-41-3	[2] [3]
Parent CAS	54920-98-8 (Free Base)	[2] [4]
Molecular Formula	C ₁₃ H ₁₂ ClNO ₂ S	[1] [3]
Molecular Weight	281.76 g/mol	[1] [3]
Exact Mass	281.0277275 Da	[1]

| InChI | InChI=1S/C13H11NO2S.ClH/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16;/h1-8H,14H2,(H,15,16);1H [\[2\]](#) |

Physicochemical Properties

The physicochemical properties of the free base, 2-[(2-Aminophenyl)thio]benzoic acid, are summarized below. Data for the hydrochloride salt may vary.

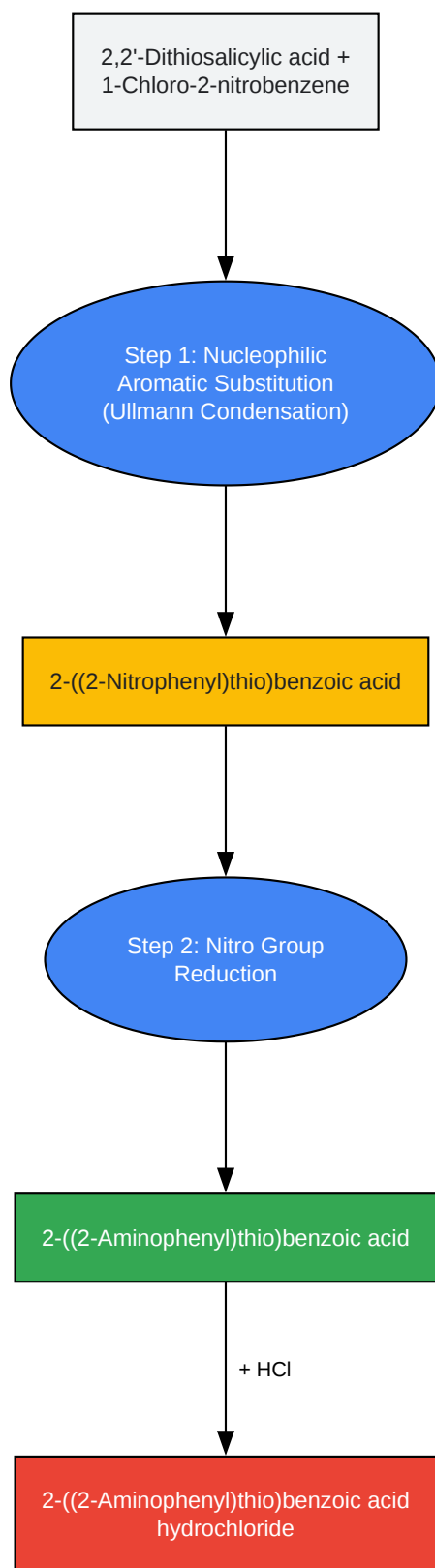
Table 2: Physicochemical Data

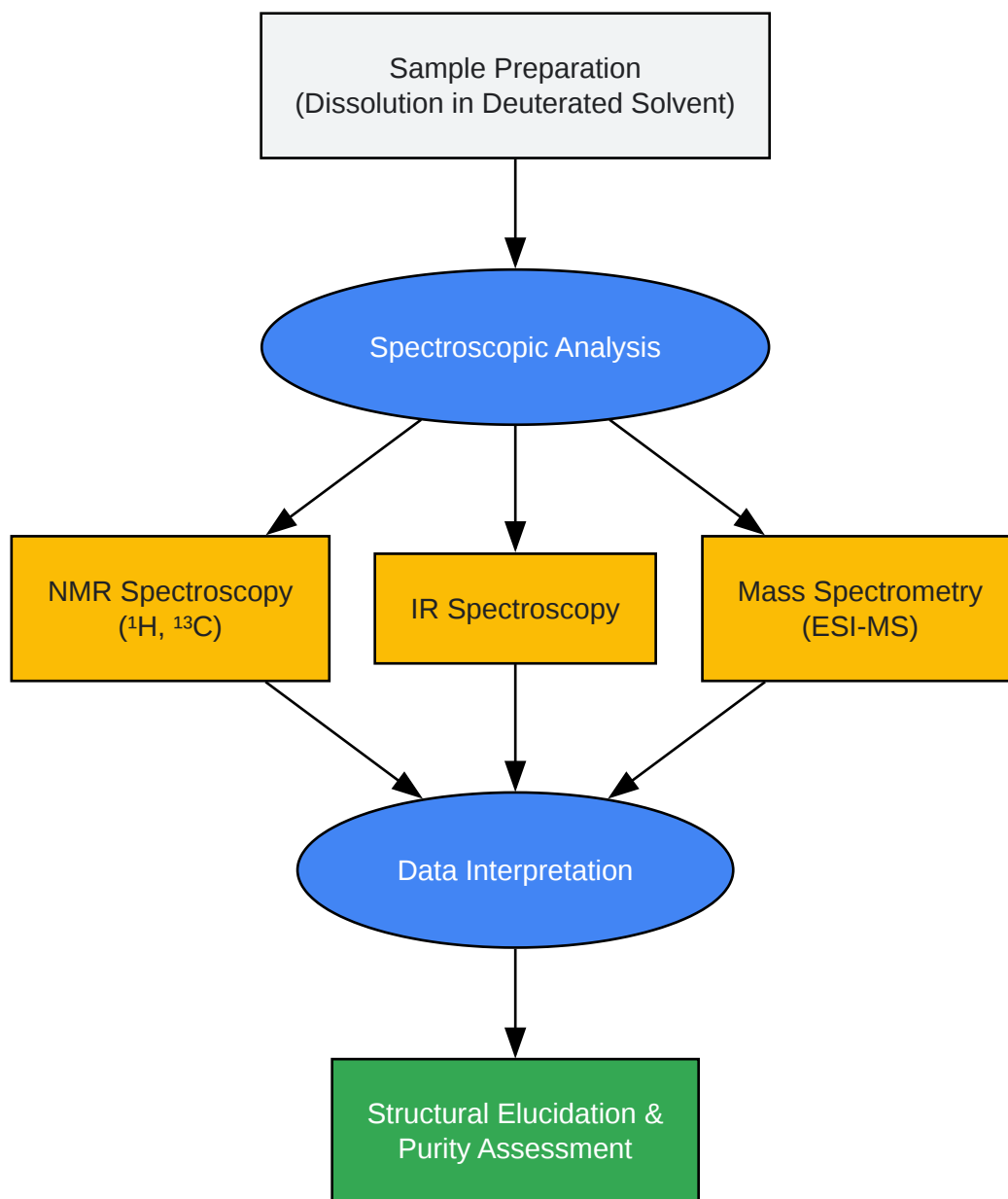
Property	Value	Reference(s)
Appearance	Yellow to orange crystalline powder	[5]
Melting Point	150-152 °C	[5]
Solubility	Soluble in DMSO and anhydrous ethanol; slightly soluble in chloroform, ether, and petroleum ether; almost insoluble in water.	[5] [6]
Hydrogen Bond Donor Count	3 (Computed, Free Base)	[4]
Hydrogen Bond Acceptor Count	4 (Computed, Free Base)	[4]
Rotatable Bond Count	3 (Computed, Free Base)	[4]
Polar Surface Area	88.6 Å ² (Computed, Free Base)	[4]
pKa	Data not available	[5]

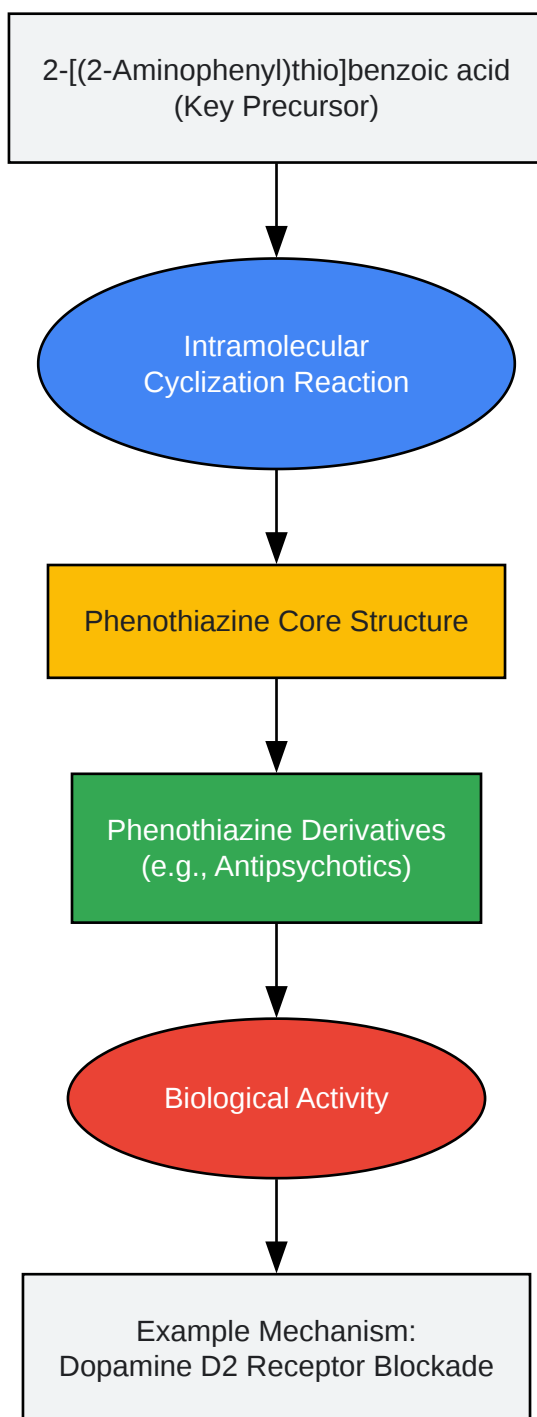
| LogP | Data not available | [\[5\]](#) |

Synthesis and Manufacturing

The most common synthetic route to 2-[(2-Aminophenyl)thio]benzoic acid is a two-step process involving a nucleophilic aromatic substitution followed by the reduction of a nitro group.[\[5\]](#) The final hydrochloride salt is obtained by treatment with hydrochloric acid.







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References

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